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Cat. No.: B1663274 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "INO5042" did not yield specific results. The following guide is

based on the extensive publicly available information for INO-5401, a closely related and well-

documented investigational DNA immunotherapy from Inovio Pharmaceuticals. It is presumed

that "INO5042" was a typographical error.

Executive Summary
INO-5401 is an investigational DNA medicine designed to function as a cancer immunotherapy.

It is composed of synthetic DNA plasmids that encode for three distinct tumor-associated

antigens (TAAs): human telomerase reverse transcriptase (hTERT), Wilms Tumor-1 (WT1),

and prostate-specific membrane antigen (PSMA).[1][2] Developed by Inovio Pharmaceuticals,

INO-5401 is administered intramuscularly followed by electroporation using the proprietary

CELLECTRA® smart device to facilitate cellular uptake of the DNA plasmids.[1][3] The core

therapeutic strategy is to train the patient's immune system to recognize and attack cancer

cells that over-express these target antigens. INO-5401 has been most prominently studied in

newly diagnosed glioblastoma multiforme (GBM), the most aggressive form of brain cancer, in

combination with INO-9012 (an IL-12 immune activator) and a PD-1 checkpoint inhibitor.[1]
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Inovio Pharmaceuticals has focused on developing DNA-based medicines for cancers and

infectious diseases. Their approach utilizes optimized DNA plasmids (SynCon® technology)

delivered directly into cells, enabling the body to produce specific antigens and trigger a

targeted immune response.

The development of INO-5401 is rooted in the identification of hTERT, WT1, and PSMA as

high-priority targets for cancer immunotherapy by institutions like the National Cancer Institute.

These antigens are known to be over-expressed in a variety of cancers, including glioblastoma.

Key Milestones:

Preclinical Development: Leveraging the SynCon® platform, INO-5401 was designed to elicit

robust T-cell responses against its three encoded antigens.

Clinical Trial Initiation (NCT03491683): A Phase 1/2, open-label, multi-center trial was

initiated to evaluate the safety, immunogenicity, and preliminary efficacy of INO-5401 and the

IL-12 immune activator INO-9012, in combination with the PD-1 inhibitor cemiplimab

(Libtayo®), for newly diagnosed GBM patients.

November 2019: Inovio announced positive interim data from the Phase 2 study, showing

high rates of progression-free survival at six months (PFS6).

May 2020: Further data revealed an 85% overall survival rate at 12 months (OS12) for

patients receiving the combination therapy.

May 2022: Updated results presented at the ASCO Annual Meeting showed encouraging

median overall survival (mOS) data, particularly for patients with MGMT promoter methylated

tumors.

Core Technology and Mechanism of Action
The therapeutic effect of INO-5401 is based on a multi-pronged approach to activate the

patient's immune system against their tumor.

3.1 DNA Plasmid Technology and Delivery INO-5401 consists of three synthetic DNA plasmids,

each encoding for a specific tumor-associated antigen (hTERT, WT1, or PSMA). These

plasmids are delivered intramuscularly, followed by in vivo electroporation using Inovio's
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CELLECTRA® device. The device applies brief electrical pulses that transiently increase the

permeability of cell membranes, allowing the DNA plasmids to enter muscle cells.

3.2 Antigen Presentation and T-Cell Activation Once inside the host cells, the DNA plasmids are

transcribed and translated, leading to the production of the hTERT, WT1, and PSMA protein

antigens. These antigens are then processed by antigen-presenting cells (APCs), such as

dendritic cells. The APCs present fragments of the antigens on their surface via MHC class I

and II molecules, leading to the activation of antigen-specific CD8+ (cytotoxic) and CD4+

(helper) T cells.

3.3 Immune Adjuvant and Checkpoint Blockade Synergy The treatment regimen includes two

additional components to enhance the immune response:

INO-9012: This is a separate DNA plasmid encoding for Interleukin-12 (IL-12), a potent

cytokine that acts as a T-cell immune activator. IL-12 promotes the proliferation and function

of cytotoxic T cells, driving a stronger anti-tumor response.

PD-1 Inhibitor (Cemiplimab): Glioblastoma is known to create an immunosuppressive tumor

microenvironment. PD-1 inhibitors block the interaction between the PD-1 receptor on T cells

and its ligand (PD-L1) on tumor cells. This action "releases the brakes" on the immune

system, allowing the newly activated, tumor-targeting T cells generated by INO-5401 to

effectively attack the cancer.

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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